molecular formula C22H22N2O3 B6500471 3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide CAS No. 862829-78-5

3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide

Cat. No.: B6500471
CAS No.: 862829-78-5
M. Wt: 362.4 g/mol
InChI Key: LQJYQFRKVZTJBE-UHFFFAOYSA-N
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Description

3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzofuran core, a cyclopentyl group, an acetamide moiety, and a phenyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is to start with a suitable benzofuran derivative and introduce the cyclopentyl group through a nucleophilic substitution reaction. The acetamide moiety can be introduced using acetic anhydride and an appropriate amine. Finally, the phenyl group is attached via a coupling reaction, such as the Ullmann reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce by-products. The choice of solvents, temperatures, and reaction times would be carefully controlled to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Reagents like halogens, alkyl halides, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions might result in the formation of new derivatives with altered biological or chemical properties.

Scientific Research Applications

3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide has several scientific research applications:

  • Chemistry: : The compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules.

  • Biology: : It may be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: : It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

  • 3-(2-cyclopentylacetamido)-3-(thiophen-2-yl)propanoic acid: : This compound shares a similar cyclopentylacetamido group but has a different core structure.

  • 3-[2-(2-cyclopentylacetamido)phenyl]propanoic acid: : This compound has a similar phenyl group but a different carboxylic acid moiety.

Properties

IUPAC Name

3-[(2-cyclopentylacetyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-19(14-15-8-4-5-9-15)24-20-17-12-6-7-13-18(17)27-21(20)22(26)23-16-10-2-1-3-11-16/h1-3,6-7,10-13,15H,4-5,8-9,14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJYQFRKVZTJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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